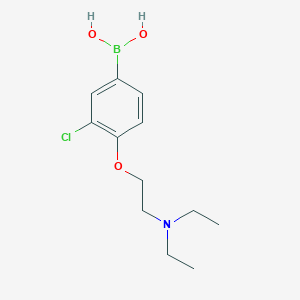

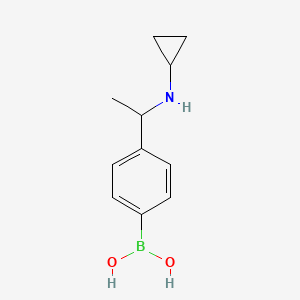

1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Overview

Description

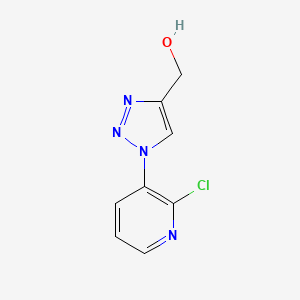

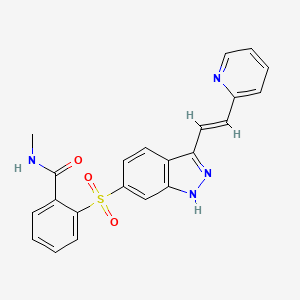

“1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound. It contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester . Boronic esters are commonly used in organic synthesis .

Synthesis Analysis

The synthesis of compounds containing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group often involves borylation reactions . For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of compounds containing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H and 13C NMR spectroscopy, and MS have been used to corroborate the structure of similar compounds .Chemical Reactions Analysis

Compounds containing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can participate in various chemical reactions. For instance, they can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications

Urea Metabolism and Regulation

Urea is utilized in ruminants as a non-protein nitrogen source in their diets, replacing feed proteins and serving as a crucial nitrogen source for rumen microbial growth. This urea is rapidly hydrolyzed by rumen bacterial urease into ammonia, which is then used for microbial protein synthesis, essential for ruminants' protein requirements. Molecular biotechnologies have advanced the understanding of urea-degrading bacteria and urea nitrogen metabolism in ruminants, proposing new strategies to enhance urea utilization efficiency in these animals (Jin et al., 2018).

Urea Biosensors

Urea biosensors have been developed to detect and quantify urea concentration across various fields, including healthcare and agriculture. These biosensors employ enzyme urease as a bioreceptor element and have seen innovations with different nanoparticles, conducting polymers, and carbon materials to enhance enzyme immobilization and sensor performance (Botewad et al., 2021).

Urease Inhibitors in Medicine

Urease inhibitors have been explored for their potential applications in treating infections caused by urease-producing pathogens in the gastric and urinary tracts. Despite acetohydroxamic acid being the only clinically used urease inhibitor, its severe side effects have led to ongoing research for more effective and safer alternatives (Kosikowska & Berlicki, 2011).

Urea in Wine Analysis

Urea concentration in wine has been studied due to its role in ethyl carbamate formation, a known carcinogen. Methods for urea determination in wine include color-forming reactions, enzymatic hydrolysis, and chromatographic separation, contributing to safer wine production practices (Francis, 2006).

Ureaform as a Fertilizer

Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer in agriculture. Its degradation, governed by microbial activity, and the factors influencing its effectiveness, such as soil biological fertility and temperature, have been extensively reviewed (Alexander & Helm, 1990).

properties

IUPAC Name |

1,1-diethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-10-13(12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLNSCIWRQLTJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146053 | |

| Record name | N,N-Diethyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |

CAS RN |

874298-99-4 | |

| Record name | N,N-Diethyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874298-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-N′-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)